molecular formula C8H10ClNO B13040327 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile

Cat. No.: B13040327
M. Wt: 171.62 g/mol
InChI Key: YMRKQNYFXZILOY-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile is an organic compound with a unique structure that includes a chloro group, a methoxy group, and a nitrile group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile typically involves the chlorination of 5-methoxycyclohex-1-ene-1-carbonitrile. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 2-amino-5-methoxycyclohex-1-ene-1-carbonitrile.

    Oxidation: Formation of 2-chloro-5-methoxycyclohex-1-ene-1-carboxaldehyde.

    Reduction: Formation of 2-chloro-5-methoxycyclohex-1-ene-1-amine.

Scientific Research Applications

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:

    2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Contains a hydroxymethylene group and a carboxaldehyde group.

    Methyl cyclohex-2-ene-1-carboxylate: Contains a carboxylate ester group.

These compounds share structural similarities but differ in their functional groups, leading to different reactivity and applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-5-methoxycyclohexene-1-carbonitrile

InChI

InChI=1S/C8H10ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h7H,2-4H2,1H3

InChI Key

YMRKQNYFXZILOY-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=C(C1)C#N)Cl

Origin of Product

United States

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